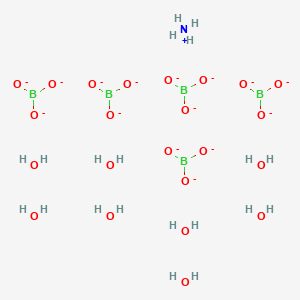
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is an organic compound with the molecular formula C12H14O3 It is known for its unique chemical structure, which includes an oxirane ring (a three-membered cyclic ether) attached to an ethyl and phenyl group, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) typically involves the reaction of 3-ethyl-3-phenyl-oxirane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethyl-3-phenyl-oxirane} + \text{acetic anhydride} \rightarrow \text{Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound.
化学反応の分析
Types of Reactions
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
Oxiranol,3-ethyl-3-phenyl-,propionate: Similar structure but with a propionate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,butyrate: Similar structure but with a butyrate group instead of an acetate group.
Oxiranol,3-ethyl-3-phenyl-,formate: Similar structure but with a formate group instead of an acetate group.
Uniqueness
Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the acetate group makes it more reactive in nucleophilic substitution reactions compared to its analogs with longer-chain carboxylate groups.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(3-ethyl-3-phenyloxiran-2-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-3-12(10-7-5-4-6-8-10)11(15-12)14-9(2)13/h4-8,11H,3H2,1-2H3 |
InChIキー |
UJCQNBYEXQZIAD-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(O1)OC(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)


![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
